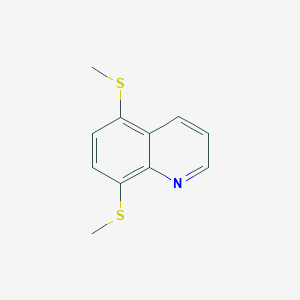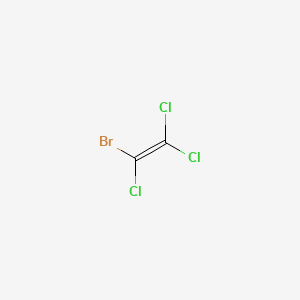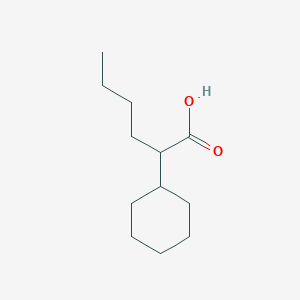
2-Cyclohexylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylhexanoic acid is an organic compound with the molecular formula C12H22O2. It is a carboxylic acid derivative where a cyclohexyl group is attached to the second carbon of a hexanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexylhexanoic acid can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of cyclohexene with acetic acid. The hydrogenation process typically employs catalysts such as Cu/Al2O3, often promoted with zinc, to achieve high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using robust catalysts to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can further enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexylhexanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acid chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexylhexanol.
Substitution: Various substituted cyclohexylhexanoic acid derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Cyclohexylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which 2-Cyclohexylhexanoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the extended hexanoic acid chain.
Hexanoic acid: Lacks the cyclohexyl group, resulting in different chemical properties and applications.
Cyclohexylacetic acid: Similar but with a shorter acetic acid chain .
Uniqueness
2-Cyclohexylhexanoic acid’s unique combination of a cyclohexyl group and a hexanoic acid chain provides distinct chemical and physical properties, making it valuable in various research and industrial applications. Its structural features allow for specific interactions in biochemical processes, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
6051-23-6 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-cyclohexylhexanoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,13,14) |
Clé InChI |
UUHSRUZICHRYDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1CCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


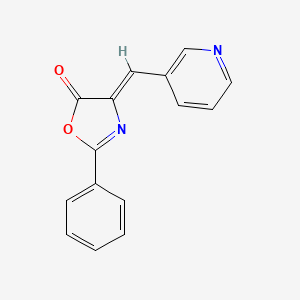


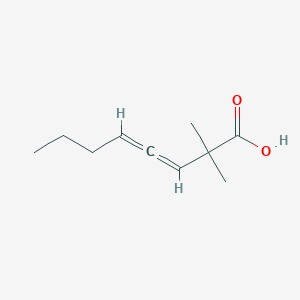

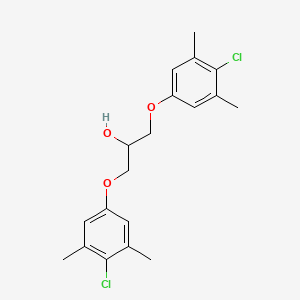
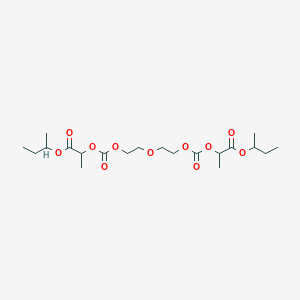
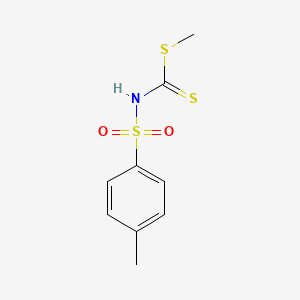
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
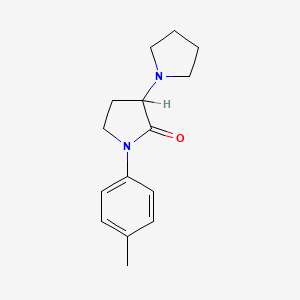
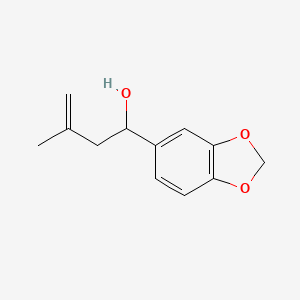
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
